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molecular formula C13H21N5O3S B8562931 1-Butanesulfonamide, 2-ethyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- CAS No. 152537-59-2

1-Butanesulfonamide, 2-ethyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Cat. No. B8562931
M. Wt: 327.41 g/mol
InChI Key: OQGLMJWGJNCHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389633

Procedure details

In 20 ml of dimethylformamide was suspended 0.672 g of 60% sodium hydride in oil, followed by addition of 1.72 g of 3-hydroxy-2,2-diethyl-1-propanesulfonamide and the mixture was stirred under reduced pressure at room temperature for 1 hour. To this was added 1.35 g of 6-chloro-7-methyl[1,2,4]triazolo[1,5-b]pyridazine and the mixture was stirred under a nitrogen atmosphere at room temperature for 2 hours. Following addition of 70 ml of iced water, the reaction mixture was adjusted to pH 6 with 5N-hydrochloric acid and extracted with 3 portions of ethyl acetate-tetrahydrofuran (2:1). The extract was washed with saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure and the residue was subjected to silica gel column chromatography, elution being carried out with dichloromethane-ethyl acetate-methanol (10:10:1). The fractions containing the object product were pooled and concentrated, and 50 ml of 5N-hydrochloric acid was added to the residue. The mixture was refluxed for 30 minutes. After cooling, the mixture was concentrated under reduced pressure and the residue was diluted with water and aqueous solution of sodium hydrogen carbonate and extracted with 3 portions of ethyl acetate-tetrahydrofuran (1:1). The extract was washed with saturated aqueous solution of sodium chloride once, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was recrystallized from hot ethanol to provide 0.79 g of the title compound. m.p. 189°-192° C.
Quantity
0.672 g
Type
reactant
Reaction Step One
Name
3-hydroxy-2,2-diethyl-1-propanesulfonamide
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH2:4][C:5]([CH2:13][CH3:14])([CH2:11][CH3:12])[CH2:6][S:7]([NH2:10])(=[O:9])=[O:8].Cl[C:16]1[C:17]([CH3:25])=[CH:18][C:19]2[N:20]([N:22]=[CH:23][N:24]=2)[N:21]=1.Cl>CN(C)C=O.O>[CH2:11]([C:5]([CH2:13][CH3:14])([CH2:6][S:7](=[O:8])(=[O:9])[NH2:10])[CH2:4][O:3][C:16]1[C:17]([CH3:25])=[CH:18][C:19]2[N:20]([N:22]=[CH:23][N:24]=2)[N:21]=1)[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
0.672 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
3-hydroxy-2,2-diethyl-1-propanesulfonamide
Quantity
1.72 g
Type
reactant
Smiles
OCC(CS(=O)(=O)N)(CC)CC
Step Three
Name
Quantity
1.35 g
Type
reactant
Smiles
ClC=1C(=CC=2N(N1)N=CN2)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under reduced pressure at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred under a nitrogen atmosphere at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 portions of ethyl acetate-tetrahydrofuran (2:1)
WASH
Type
WASH
Details
The extract was washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
WASH
Type
WASH
Details
the residue was subjected to silica gel column chromatography, elution
ADDITION
Type
ADDITION
Details
The fractions containing the object product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
50 ml of 5N-hydrochloric acid was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water and aqueous solution of sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 portions of ethyl acetate-tetrahydrofuran (1:1)
WASH
Type
WASH
Details
The extract was washed with saturated aqueous solution of sodium chloride once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hot ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C(COC=1C(=CC=2N(N1)N=CN2)C)(CS(N)(=O)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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